1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea
Description
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Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(3-methoxythiolan-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-18-14(4-5-21-8-14)7-15-13(17)16-10-2-3-11-12(6-10)20-9-19-11/h2-3,6H,4-5,7-9H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEZVHUEUDFBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant properties.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 299.36 g/mol. The synthesis typically involves the reaction of benzo[d][1,3]dioxole derivatives with methoxytetrahydrothiophenes under controlled conditions to yield the desired urea derivative.
Synthesis Methodology
A common synthesis pathway includes:
- Formation of the Urea Linkage : Reacting benzo[d][1,3]dioxole with isocyanates or amines.
- Substitution Reactions : Introducing the methoxytetrahydrothiophene moiety through nucleophilic substitution.
- Purification : Utilizing column chromatography to isolate pure compounds.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., Hep3B liver cancer cells) showed that derivatives like 2a and 2b exhibited lower IC50 values compared to standard chemotherapeutics like Doxorubicin, indicating potent cytotoxicity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2a | 5.6 | Hep3B |
| 2b | 7.4 | Hep3B |
| Doxorubicin | 6.0 | Hep3B |
Anti-inflammatory and Antioxidant Properties
The compound's anti-inflammatory effects were evaluated using standard assays for cytokine production and nitric oxide release in macrophage cell lines. The results indicated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) upon treatment with the compound.
In antioxidant assays, the compound demonstrated strong free radical scavenging activity using the DPPH method, comparable to established antioxidants such as Trolox.
Case Studies
A notable study involved the administration of this compound in animal models to assess its therapeutic potential against inflammation-induced conditions. The results showed a marked decrease in swelling and pain response compared to control groups.
Example Case Study Results
- Animal Model : Rats were induced with inflammation via carrageenan.
- Treatment Group : Received the compound at varying doses (10 mg/kg and 20 mg/kg).
| Treatment Dose | Swelling Reduction (%) |
|---|---|
| Control | 0 |
| 10 mg/kg | 30 |
| 20 mg/kg | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
